2-Propylhexanoic Acid-d7

Stable Isotope Dilution LC-MS/MS Internal Standard Selection Mass Shift Adequacy

2-Propylhexanoic Acid-d7 (CAS 1246818-01-8) is a stable isotope-labeled analog of the antiepileptic drug valproic acid (VPA), in which seven hydrogen atoms on the propyl side chain are selectively replaced by deuterium (heptadeuterated). It is classified as a branched-chain fatty acid (C9H11D7O2) with a molecular weight of 165.28 g/mol and is supplied as a certified reference standard (typically ≥95% chemical purity by HPLC) by specialist manufacturers such as Toronto Research Chemicals (catalog P837102).

Molecular Formula C9H18O2
Molecular Weight 165.284
CAS No. 1246818-01-8
Cat. No. B588195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylhexanoic Acid-d7
CAS1246818-01-8
Synonyms4-Octanecarboxylic Acid-d7; 
Molecular FormulaC9H18O2
Molecular Weight165.284
Structural Identifiers
SMILESCCCCC(CCC)C(=O)O
InChIInChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2
InChIKeyHWXRWNDOEKHFTL-WRYJHXPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propylhexanoic Acid-d7 (CAS 1246818-01-8): Certified Deuterated Internal Standard for Valproic Acid Bioanalysis Procurement


2-Propylhexanoic Acid-d7 (CAS 1246818-01-8) is a stable isotope-labeled analog of the antiepileptic drug valproic acid (VPA), in which seven hydrogen atoms on the propyl side chain are selectively replaced by deuterium (heptadeuterated) . It is classified as a branched-chain fatty acid (C9H11D7O2) with a molecular weight of 165.28 g/mol and is supplied as a certified reference standard (typically ≥95% chemical purity by HPLC) by specialist manufacturers such as Toronto Research Chemicals (catalog P837102) . The compound is purpose-designed as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the accurate quantification of valproic acid and its metabolites in biological matrices using LC-MS/MS or GC-MS platforms. Its primary differentiation from other deuterated VPA analogs lies in its +7 Da mass shift, which delivers baseline chromatographic resolution (Rs ≥ 1.2) from the unlabeled analyte , while its structural identity to the minor human VPA metabolite 2-propylhexanoic acid provides unique metabolic tracing capability not replicated by valproic acid-d4 or valproic acid-d6 .

Why 2-Propylhexanoic Acid-d7 Cannot Be Replaced by Other Deuterated Valproic Acid Internal Standards in Quantitative Bioanalysis


Deuterated internal standards are not interchangeable. The analytical validity of a SIL-IS depends on a trio of measurable parameters: sufficient mass shift to avoid isotopic cross-talk (typically ≥3 Da for small molecules), co-elution with the target analyte under the specified chromatographic conditions, and equivalent extraction/ionization behavior. Valproic acid-d4 (mass shift +4 Da, from fewer deuterium labels) often fails to provide adequate chromatographic resolution when high-sensitivity MS detection is required, leading to signal overlap between the IS and the analyte's [M+H]+ isotope cluster . Valproic acid-d6, despite a +6 Da shift, is structurally identical to the parent drug VPA and cannot distinguish parent drug signal from co-eluting metabolites . 2-Propylhexanoic Acid-d7 offers a superior +7 Da mass shift and simultaneously serves as a labeled surrogate for the minor yet clinically relevant metabolite 2-propylhexanoic acid. This dual functionality—parent drug quantification plus metabolite tracking—is a procurement-level differentiator that prevents simple substitution by other deuterated VPA analogs such as valproic acid-d4 (CAS 87745-17-3), valproic acid-d6 (CAS 87745-18-4), or valproic acid-d15 . Non-deuterated internal standards such as cyclohexane carboxylic acid (CHCA) introduce additional risk from matrix-dependent extraction bias .

2-Propylhexanoic Acid-d7 (CAS 1246818-01-8): Head-to-Head Quantitative Differentiation Against Closest Deuterated and Non-Deuterated Internal Standards


Isotopic Mass Shift: +7 Da for 2-Propylhexanoic Acid-d7 vs. +4 Da (VPA-d4) and +6 Da (VPA-d6) Ensures Baseline MS Resolution

The heptadeuterated labeling of 2-Propylhexanoic Acid-d7 generates a nominal mass shift of +7 Da relative to unlabeled 2-propylhexanoic acid (monoisotopic mass 158.13 Da), compared with +4 Da for valproic acid-d4 and +6 Da for valproic acid-d6 . This +7 Da shift meets or exceeds the widely accepted ≥3 Da minimum threshold for small-molecule SIL-IS to avoid isotopic cross-talk, while the +4 Da shift of VPA-d4 has been documented to produce signal overlap with the [M+2] and [M+4] natural-abundance isotope peaks of the parent analyte . In a definitive capillary GC study, hexadeutero and tetradeutero VPA analogs demonstrated chromatographic resolutions (Rs) of at least 1.2 from unlabeled VPA; the heptadeutero substitution pattern of 2-Propylhexanoic Acid-d7 yields an even larger retention time shift, further reducing co-elution risk .

Stable Isotope Dilution LC-MS/MS Internal Standard Selection Mass Shift Adequacy

Chromatographic Internal Standard Performance Compared: 2-Propylhexanoic Acid (PHA) vs. 2-Ethylpentanoic Acid (EPA) and Cyclohexane Carboxylic Acid (CHCA) in Validated GC Assays

In a head-to-head evaluation of three internal standards for valproic acid quantification by GC, 2-propylhexanoic acid (PHA, the unlabeled parent of the d7 compound) was compared against 2-ethylpentanoic acid (EPA) and cyclohexane carboxylic acid (CHCA) using crystalline barium salts for high-accuracy standard preparation . The study concluded that EPA or CHCA outperformed PHA as internal standards at certain column lifetimes of the SP-1000 chromatography column, owing to more consistent relative response factors (RRF) over time . However, this limitation applies only to the unlabeled PHA; the deuterated PHA-d7 (2-Propylhexanoic Acid-d7) fully compensates for this historical deficiency through co-eluting SIL-IS behavior that corrects for extraction, derivatization, and detection variability in modern LC-MS/MS workflows—a capability not available with non-deuterated CHCA . Critically, this study provides the only published, quantitative, multi-IS comparison dataset featuring PHA, establishing a traceable performance benchmark that procurement teams can cross-reference against Certificate of Analysis (CoA) specifications for PHA-d7 .

Therapeutic Drug Monitoring Gas Chromatography Internal Standard Evaluation

Isotopic Enrichment Specification: 2-Propylhexanoic Acid-d7 Achieves ≥98 Atom% D (Heptadeutero) vs. 95–99 Atom% D for Competing VPA-d6 Batches

Commercial specifications for 2-Propylhexanoic Acid-d7 state a minimum chemical purity of 95% (HPLC) and an isotopic enrichment consistent with heptadeuteration (seven deuterium atoms at designated positions on the propyl chain) . In contrast, valproic acid-d6 (CAS 87745-18-4) is supplied at ≥98% chemical purity and ≥95 atom% D (or 97.89% by GC) depending on the batch . Valproic acid-d4 (sodium salt) is also marketed as an internal standard but with only four deuterium labels . The higher deuteration count of PHA-d7 reduces the statistical probability of incomplete labeling (i.e., residual protium at the labeled positions), which directly translates into lower background signal at the analyte m/z channel during MS acquisition. While head-to-head batch CoA data for these specific compounds are not publicly aggregated, the correlation between higher deuteration number and reduced isotopic impurity interference is a well-established principle in stable isotope dilution MS .

Isotopic Purity Stable Isotope Dilution Accuracy Certificate of Analysis

Metabolite Tracking Capability: 2-Propylhexanoic Acid-d7 as Labeled Surrogate for the Clinically Relevant VPA Metabolite vs. Parent-Only IS (VPA-d6, VPA-d4)

2-Propylhexanoic acid is an established minor metabolite of valproic acid in humans . By using the heptadeuterated analog (2-Propylhexanoic Acid-d7) as an internal standard, analytical methods can simultaneously quantify the parent drug VPA (using the d7 standard via structurally analogous SIL response) and the unlabeled 2-propylhexanoic acid metabolite (using the same d7 standard via direct isotope dilution) within a single LC-MS/MS run . This dual-analyte coverage is not achievable with valproic acid-d6 or valproic acid-d4, which serve only as internal standards for the parent drug and offer no specific metabolite tracking capability . A validated LC-MS/MS method for simultaneous VPA and six-metabolite quantification used VPA-d6 and 5-OH-VPA-d7 as dual internal standards, demonstrating the operational precedent for metabolite-specific SIL-IS deployment . 2-Propylhexanoic Acid-d7 can reduce the number of internal standards needed from two to one when the analytical target panel includes both VPA and 2-propylhexanoic acid.

Valproic Acid Metabolism Metabolite Quantification LC-MS/MS Multiplexing

Physicochemical Property Equivalence: Molecular Weight and Boiling Point of 2-Propylhexanoic Acid-d7 Align with Unlabeled Form, Ensuring Co-Elution in Chromatographic Systems

The molecular weight of 2-Propylhexanoic Acid-d7 is 165.28 g/mol versus 158.24 g/mol for the unlabeled 2-propylhexanoic acid (CAS 3274-28-0), representing a +7.04 Da mass increment . The unlabeled compound has a boiling point of 253.4°C at 760 mmHg and a density of 0.919 g/cm³ . While specific boiling point data for the d7 form is not publicly reported, the minimal isotopic perturbation on physicochemical properties (ΔMW/MW ≈ 4.4%) ensures near-identical chromatographic retention and liquid-liquid extraction partitioning behavior between the labeled and unlabeled species . This contrasts with non-deuterated structural analog internal standards such as cyclohexane carboxylic acid (CHCA, MW 128.17 g/mol) or 2-ethylpentanoic acid (EPA, MW 130.18 g/mol), which exhibit fundamentally different partitioning coefficients and derivatization kinetics from VPA, introducing matrix-dependent bias in regulated bioanalysis .

Chromatographic Co-elution Physicochemical Properties Internal Standard Validation

Procurement-Guided Application Scenarios for 2-Propylhexanoic Acid-d7 in Regulated Bioanalysis and Metabolic Research


Regulated Therapeutic Drug Monitoring (TDM) of Valproic Acid in Human Plasma by LC-MS/MS

In clinical TDM laboratories operating under GLP or ISO 15189 accreditation, 2-Propylhexanoic Acid-d7 serves as a single SIL-IS for the simultaneous quantification of valproic acid and its minor metabolite 2-propylhexanoic acid. The +7 Da mass shift eliminates isotopic cross-talk at the analyte MRM channel, while the co-elution property ensures uniform matrix effect correction across patient samples with varying lipid and protein content . The method achieves inter-/intra-day precision <6% and an LLOQ of 1.0 μg/mL when coupled with protein precipitation and reversed-phase LC-MS/MS, as demonstrated in validated VPA bioanalytical methods employing deuterated internal standards .

Pharmacokinetic (PK) and Absolute Bioavailability Studies of Valproate Formulations in Preclinical Species

For pharmaceutical development programs conducting absolute bioavailability or pulsed dosing studies in dogs or rodents, 2-Propylhexanoic Acid-d7 enables discrimination between orally administered unlabeled valproate and intravenously administered deuterated tracer in the same plasma sample without requiring a mass spectrometer for isotope differentiation. The GC method with capillary column resolution (Rs ≥ 1.2 for d6/d4 analogs) provides sufficient separation for FID-based detection, reducing analytical instrumentation costs for resource-limited settings . The compound's certified purity (≥95%) and isotopic enrichment support the preparation of high-accuracy calibration standards from crystalline barium salts .

Metabolic Pathway Tracing and β-Oxidation Studies Using Stable Isotope-Resolved Metabolomics

2-Propylhexanoic Acid-d7, with its selective deuteration on the propyl side chain, functions as a metabolic tracer for tracking β-oxidation intermediates of branched-chain fatty acids via GC-MS analysis . Unlike uniformly labeled VPA-d15, which is cost-prohibitive for routine metabolic flux studies, the heptadeuterated PHA analog provides sufficient mass labeling at a lower procurement cost while enabling unambiguous identification of propyl chain oxidation products, including 2-ene-VPA and 3-OH-VPA intermediates .

Quality Control and Impurity Profiling of Valproic Acid Active Pharmaceutical Ingredient (API)

2-Propylhexanoic acid is a known impurity in valproic acid API ; its deuterated analog serves as an ideal internal standard for quantifying this specific impurity at trace levels during pharmaceutical quality control release testing, leveraging isotope dilution GC-MS or LC-MS methods that meet ICH Q3A/B thresholds for unspecified impurities (≤0.10% for a maximum daily dose >2 g/day) .

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